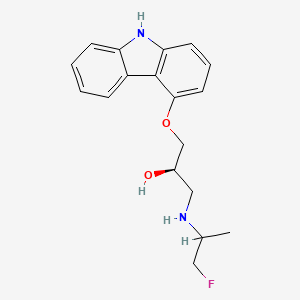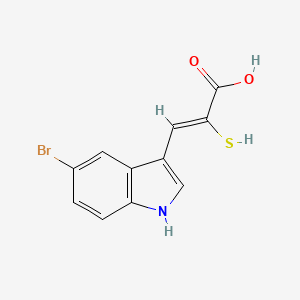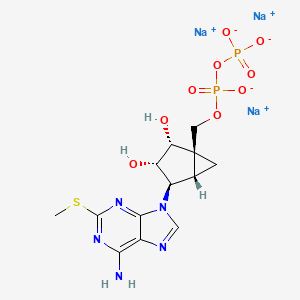![molecular formula C22H33F3N2O3 B10772494 4-(trifluoromethyl)phenyl N-methyl-N-{2-[(1r,4r)-4-{[ethyl(2-hydroxyethyl)amino]methyl}cyclohexyl]ethyl}carbamate](/img/structure/B10772494.png)
4-(trifluoromethyl)phenyl N-methyl-N-{2-[(1r,4r)-4-{[ethyl(2-hydroxyethyl)amino]methyl}cyclohexyl]ethyl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
この病気は、ツェツェバエによって媒介されるトリパノソーマ属の寄生虫によって引き起こされます . この化合物は、HAT のマウスモデルのステージ II で有効性を示しています .
2. 製法
化合物 7 の合成経路と反応条件は、いくつかのステップを含みます。 製法には、以下のものがあります。
合成経路: 化合物 7 の合成は、通常、金属置換、メタセシス、ハイドロメタレーションなどの反応による金属 - 炭素結合の形成を伴います. これらの反応は、出発物質と比較して生成される結合の高い強度によって駆動されます。
工業的製造方法: 化合物 7 の工業的製造方法については、入手可能な文献には明示的に記載されていません。 同様の化合物を製造するための一般的な方法は、高収率と高純度を確保するために最適化された反応条件を使用して、大規模な化学合成を行うことです。
3. 化学反応解析
化合物 7 は、以下を含むさまざまな種類の化学反応を受けます。
酸化: この反応は、酸化剤によって促進される場合が多い、化合物 7 からの電子の損失を伴います。
還元: この反応は、通常、還元剤を使用して、電子の獲得を伴います。
置換: この反応では、化合物 7 の官能基が別の基に置き換えられます。 これらの反応の一般的な試薬には、ハロゲンやその他の求核剤が含まれます。
一般的な試薬と条件: 化合物 7 の反応には、多くの場合、ハロゲン、酸化剤、および還元剤などの試薬が、所望の変換を確保するために制御された条件下で使用されます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化された誘導体をもたらす可能性があり、一方、置換反応はさまざまな置換された化合物を生成する可能性があります。
4. 科学研究の用途
化合物 7 は、以下を含むいくつかの科学研究の用途があります。
準備方法
The synthetic routes and reaction conditions for Compound 7 involve several steps. The preparation methods include:
Synthetic Routes: The synthesis of Compound 7 typically involves the formation of metal-carbon bonds through reactions such as metal displacement, metathesis, and hydrometallation. These reactions are driven by the high strength of the resulting bonds compared to the starting materials.
Industrial Production Methods: Industrial production methods for Compound 7 are not explicitly detailed in the available literature. general methods for producing similar compounds involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Compound 7 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from Compound 7, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: In this reaction, one functional group in Compound 7 is replaced by another group. Common reagents for these reactions include halogens and other nucleophiles.
Common Reagents and Conditions: The reactions of Compound 7 often involve reagents such as halogens, oxidizing agents, and reducing agents under controlled conditions to ensure the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
科学的研究の応用
Compound 7 has several scientific research applications, including:
Chemistry: In chemistry, Compound 7 is used as a model compound to study the behavior of proteasome inhibitors and their interactions with biological targets.
Biology: In biology, it is used to investigate the mechanisms of proteasome inhibition and its effects on cellular processes.
Medicine: In medicine, Compound 7 is being developed as a therapeutic agent for the treatment of Human African Trypanosomiasis (HAT).
Industry: In the pharmaceutical industry, Compound 7 serves as a lead compound for the development of new drugs targeting proteasomes and related pathways.
作用機序
化合物 7 の作用機序は、トリパノソーマ・ブルセイの 20S プロテアソームの阻害を伴います . プロテアソームは、誤って折り畳まれたタンパク質や損傷したタンパク質を分解する重要な酵素複合体です。 この酵素を阻害することで、化合物 7 は寄生虫のタンパク質分解経路を阻害し、寄生虫の死に至ります。 分子標的はプロテアソームサブユニットであり、関与する経路はタンパク質恒常性と分解に関連しています。
類似化合物との比較
化合物 7 は、以下のような他のプロテアソーム阻害剤と比較できます。
ボルテゾミブ: 多発性骨髄腫の治療に使用される、よく知られたプロテアソーム阻害剤。
カルフィルゾミブ: 同様の適応症で使用される、別のプロテアソーム阻害剤。
イキサゾミブ: がん治療に適応がある、経口のプロテアソーム阻害剤。
独自性: : 化合物 7 は、トリパノソーマ・ブルセイ 20S プロテアソームに特異的に標的とすることで、ヒトアフリカトリパノソーマ症に特に有効です . この特異性により、主にがん治療に使用される他のプロテアソーム阻害剤とは差別化されます。
類似化合物: : 類似の化合物には、ボルテゾミブ、カルフィルゾミブ、イキサゾミブなどの他のプロテアソーム阻害剤が含まれ、これらの阻害剤はプロテアソームを標的とするが、異なる治療目的で使用されます。
特性
分子式 |
C22H33F3N2O3 |
|---|---|
分子量 |
430.5 g/mol |
IUPAC名 |
[4-(trifluoromethyl)phenyl] N-[2-[4-[[ethyl(2-hydroxyethyl)amino]methyl]cyclohexyl]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C22H33F3N2O3/c1-3-27(14-15-28)16-18-6-4-17(5-7-18)12-13-26(2)21(29)30-20-10-8-19(9-11-20)22(23,24)25/h8-11,17-18,28H,3-7,12-16H2,1-2H3 |
InChIキー |
MUXRZYNIEMIEAL-UHFFFAOYSA-N |
正規SMILES |
CCN(CCO)CC1CCC(CC1)CCN(C)C(=O)OC2=CC=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[2-[(E)-2-[4-(morpholin-4-ylmethyl)phenyl]ethenyl]pyridin-4-yl]-1,7-dihydropyrrolo[3,2-e]pyrimidin-4-one](/img/structure/B10772424.png)
![2-chloro-6-[(2R)-2-hydroxy-3-[(2S)-2-(phenylmethyl)pyrrolidin-1-yl]propoxy]benzonitrile](/img/structure/B10772449.png)

![4-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one](/img/structure/B10772461.png)

![2-[(3S)-3-(aminomethyl)piperidine-1-carbonyl]-N-[1-(cyclononen-1-ylmethyl)piperidin-4-yl]-9H-xanthene-9-carboxamide](/img/structure/B10772471.png)

![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B10772483.png)
![N-[3-[1-(2-acetamidoethylamino)ethyl]-8-methylquinolin-7-yl]-4-(cyclopropylmethoxy)benzamide](/img/structure/B10772488.png)
![4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B10772501.png)

![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-3-amino-2-[[(2S)-2-[[(2S)-2-(3-cyclohexylpropanoylamino)-4-methylpentanoyl]amino]-5-methylhexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide](/img/structure/B10772511.png)
![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1S,2R,4R)-4-[(2R)-2-[(1R,9R,12S,15R,16E,18S,19R,21R,23S,24E,26E,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B10772519.png)
